molecular formula C21H27NO B10840245 1-Benzhydryl-4-isopropylpiperidin-4-ol

1-Benzhydryl-4-isopropylpiperidin-4-ol

Cat. No.: B10840245
M. Wt: 309.4 g/mol
InChI Key: BOIJUJOJZXIYHU-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-isopropylpiperidin-4-ol is a piperidine derivative featuring a benzhydryl (diphenylmethyl) group and an isopropyl substituent at the 4-position of the piperidine ring, along with a hydroxyl group. Key pharmacological data indicate a Ki value of 13,230 nM for Mu opioid receptor binding, highlighting its relatively low affinity compared to structural analogs .

Properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

1-benzhydryl-4-propan-2-ylpiperidin-4-ol

InChI

InChI=1S/C21H27NO/c1-17(2)21(23)13-15-22(16-14-21)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20,23H,13-16H2,1-2H3

InChI Key

BOIJUJOJZXIYHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length : Replacing isopropyl with butyl (C4) in the benzhydryl series improves Mu receptor affinity by ~49-fold (Ki: 13,230 nM → 272 nM) .
  • Aromatic vs. Aliphatic Groups : The phenylpentyl-substituted analog exhibits a Ki of 29 nM, underscoring the advantage of aromatic bulk for receptor interaction .
  • Hydrophobicity and Solubility : 1-Benzylpiperidin-4-ol (Log S: -1.3) is more water-soluble than the benzhydryl derivatives, likely due to reduced steric bulk .

Physicochemical and Pharmacokinetic Properties

  • 1-Benzylpiperidin-4-ol : Exhibits moderate blood-brain barrier (BBB) permeability and high gastrointestinal (GI) absorption, making it suitable for CNS-targeting applications .
  • 1-Benzhydryl-4-isopropylpiperidin-4-ol : The benzhydryl group likely reduces solubility (predicted Log S < -3) and BBB penetration, limiting its therapeutic utility despite structural similarity .

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